![molecular formula C22H23N3O3S2 B2810391 4-(diethylsulfamoyl)-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868376-97-0](/img/structure/B2810391.png)
4-(diethylsulfamoyl)-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(diethylsulfamoyl)-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C22H23N3O3S2 and its molecular weight is 441.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Properties
The compound demonstrates significant potential in cancer research, particularly in the development of pro-apoptotic agents. A study by Yılmaz et al. (2015) synthesized derivatives from a similar compound, indapamide, showing that one derivative exhibited high proapoptotic activity on melanoma cell lines, indicating its potential as an anticancer agent. This compound inhibited several human carbonic anhydrase isoforms, suggesting a mechanism for its anticancer activity (Ö. Yılmaz et al., 2015).
Antimicrobial and Antifungal Activities
Sych et al. (2019) extended derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, discovering compounds with significant sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This suggests potential for these compounds in developing new antimicrobial and antifungal therapies (I. Sych et al., 2019).
Synthesis of Heterocycles
The synthesis of novel heterocyclic compounds is another important application. Darweesh et al. (2016) demonstrated the microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, showcasing the compound's utility as a versatile building block for synthesizing a variety of biologically active molecules. This process represents an efficient method for generating novel compounds with potential pharmacological uses (Ahmed F Darweesh et al., 2016).
Electrophysiological Activity
The compound's derivatives have shown promise in cardiac electrophysiological studies. Morgan et al. (1990) described the synthesis and activity of N-substituted imidazolylbenzamides, demonstrating comparable potency to sematilide, a selective class III agent. This suggests potential applications in developing new treatments for arrhythmias and other cardiac conditions (T. K. Morgan et al., 1990).
Enzyme Inhibition
Exploring structural features for the inhibition of human carbonic anhydrases is another critical application. Distinto et al. (2019) synthesized a library of derivatives to evaluate their inhibitory potency and selectivity toward human carbonic anhydrase isoforms, indicating potential use in designing inhibitors for therapeutic purposes (S. Distinto et al., 2019).
Propriétés
IUPAC Name |
4-(diethylsulfamoyl)-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-5-15-25-20-16(4)9-8-10-19(20)29-22(25)23-21(26)17-11-13-18(14-12-17)30(27,28)24(6-2)7-3/h1,8-14H,6-7,15H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBLGNDECCGDLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)C)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.